N-(3-nitrophenyl)-4-phenoxybutanamide
Overview
Description
N-(3-nitrophenyl)-4-phenoxybutanamide is an organic compound that features a nitrophenyl group and a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-4-phenoxybutanamide typically involves the reaction of 3-nitroaniline with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: N-(3-aminophenyl)-4-phenoxybutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-nitrophenyl)-4-phenoxybutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of nitrophenyl and phenoxybutanamide moieties on biological systems.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors. The phenoxybutanamide moiety can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-4-phenoxybutanamide: Similar structure but with the nitro group in the para position.
N-(3-nitrophenyl)-4-phenoxybutanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-(3-nitrophenyl)-4-phenoxybutanamide is unique due to the specific positioning of the nitro group and the phenoxybutanamide moiety, which can influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N-(3-nitrophenyl)-4-phenoxybutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(10-5-11-22-15-8-2-1-3-9-15)17-13-6-4-7-14(12-13)18(20)21/h1-4,6-9,12H,5,10-11H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPJJHMUNKABT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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